N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-4-nitrobenzamide
Description
N-(5-Fluoro-9-oxo-9H-xanthen-3-yl)-4-nitrobenzamide is a synthetic hybrid molecule comprising a xanthene core substituted with a fluorine atom at position 5 and a ketone group at position 8. The amide linkage at position 3 connects the xanthene system to a 4-nitrobenzoyl group.
Properties
IUPAC Name |
N-(5-fluoro-9-oxoxanthen-3-yl)-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11FN2O5/c21-16-3-1-2-15-18(24)14-9-6-12(10-17(14)28-19(15)16)22-20(25)11-4-7-13(8-5-11)23(26)27/h1-10H,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOIACMUKFPKNHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)OC3=C(C2=O)C=CC(=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-4-nitrobenzamide typically involves the reaction of 5-fluoro-9-oxo-9H-xanthene-3-carboxylic acid with 4-nitroaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include quinones, amines, and substituted derivatives of the original compound.
Scientific Research Applications
N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-4-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its xanthene core.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties
Mechanism of Action
The mechanism of action of N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades that result in the desired therapeutic outcomes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are best understood in comparison to related benzamide-xanthene hybrids and other nitrobenzamide derivatives. Below is a detailed analysis:
Structural Analog: N-(5-Chloro-9-oxo-9H-xanthen-3-yl)-4-fluorobenzamide ()
- Molecular Formula: C₂₀H₁₁ClFNO₃ vs. C₂₀H₁₁F₂N₂O₄ (estimated for the target compound).
- Substituent Effects :
- The chloro substituent at position 5 on the xanthene ring () increases molecular weight (367.76 g/mol) compared to the fluoro analog (lower atomic mass of F).
- The 4-fluorobenzamide group in vs. the 4-nitrobenzamide group in the target compound introduces distinct electronic effects: nitro is strongly electron-withdrawing, while fluoro is moderately electronegative. This difference may alter solubility, reactivity, and binding affinity in biological systems.
- Spectral Data: HRMS for : [M+H]⁺ = 367.0411 (monoisotopic mass). The target compound’s nitro group would likely shift UV-Vis absorption maxima to longer wavelengths compared to the fluoro analog due to enhanced conjugation.
Functional Analog: N-(3-Benzyl-5-hydroxyphenyl)-4-nitrobenzamide ()
- Structural Divergence :
- Replaces the xanthene core with a benzyl-substituted phenyl ring.
- The hydroxyl group at position 5 introduces hydrogen-bonding capacity, absent in the target compound.
- Physicochemical Properties :
- Melting Point: 205.9–207.6°C (), likely higher than the target due to increased hydrogen bonding.
- NMR Shifts: Aromatic protons in resonate at δ 10.38 (amide NH) and δ 7.32–8.40 (benzamide and phenyl groups), whereas the target’s xanthene protons would exhibit downfield shifts due to ring anisotropy.
Nitrobenzamide Derivatives: N-(3-Chlorophenethyl)-4-nitrobenzamide (–6)
- Key Differences :
- Fragmentation Pathways () :
- Amide bond cleavage generates ions like m/z 167 (4-nitrobenzamidic cation) and m/z 139 (chlorophenethylium).
- The target compound’s xanthene core may produce unique fragments (e.g., fluoro-substituted xanthenium ions) under ESI-MS.
Data Tables
Table 1. Comparative Molecular Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) |
|---|---|---|---|---|
| Target Compound | C₂₀H₁₁F₂N₂O₄ (est.) | ~384.22 | 5-F (xanthene), 4-NO₂ (benzamide) | N/A |
| N-(5-Chloro-9-oxo-9H-xanthen-3-yl)-4-fluorobenzamide | C₂₀H₁₁ClFNO₃ | 367.76 | 5-Cl (xanthene), 4-F (benzamide) | N/A |
| N-(3-Benzyl-5-hydroxyphenyl)-4-nitrobenzamide | C₂₀H₁₅N₂O₄ | 356.08 | 5-OH (phenyl), 4-NO₂ (benzamide) | 205.9–207.6 |
| N-(3-Chlorophenethyl)-4-nitrobenzamide | C₁₅H₁₃ClN₂O₃ | 305.07 | 3-Cl (phenethyl), 4-NO₂ (benzamide) | 147–149 |
Table 2. Spectral and Analytical Comparisons
| Compound | HRMS (ESI) [M+H]⁺ | UV λmax (nm) | Key NMR Shifts (δ, ppm) |
|---|---|---|---|
| Target Compound | ~384.08 (est.) | ~290–310 (est.) | Xanthene H: δ 6.5–8.5 (predicted) |
| N-(5-Chloro-9-oxo-9H-xanthen-3-yl)-4-fluorobenzamide | 367.0411 | N/A | N/A |
| N-(3-Benzyl-5-hydroxyphenyl)-4-nitrobenzamide | 356.0845 | N/A | NH: δ 10.38; Ar-H: δ 7.32–8.40 |
| N-(3-Chlorophenethyl)-4-nitrobenzamide | 305.0683 | 239, 290 | NH: δ 8.95; Ar-H: δ 7.27–8.40 |
Research Implications
- Structural Rigidity : The xanthene core in the target compound enhances planarity and may improve binding to flat biological targets (e.g., DNA or enzyme active sites) compared to flexible analogs like .
- Electron-Withdrawing Effects : The nitro group in the target compound could increase metabolic stability but reduce solubility compared to fluoro or hydroxyl analogs .
- Synthetic Feasibility : Ball-milling methods () or solution-phase coupling () may be adaptable for synthesizing the target compound, though purification challenges due to its high molecular weight are anticipated.
Biological Activity
N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-4-nitrobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Anticancer Activity
Research indicates that compounds related to the xanthene structure exhibit significant anticancer properties. For instance, derivatives like N-aryl-9-oxo-9H-fluorene-1-carboxamides have shown promising results in inducing apoptosis in cancer cells. In particular, modifications at the 7-position of the xanthene ring have led to increased potency against various cancer cell lines, such as T47D and HCT116, with effective concentrations (EC50) reported between 0.15 to 0.29 µM .
The mechanism involves inhibition of tubulin polymerization, which disrupts mitosis and leads to cell death. The introduction of nitro groups has been shown to enhance this activity by facilitating interactions with cellular targets.
Antimicrobial Activity
Nitro-containing compounds are well-documented for their antimicrobial properties. This compound likely shares this characteristic due to the presence of the nitro group, which can form reactive intermediates that damage bacterial DNA upon reduction . This mechanism is crucial in combating infections caused by resistant strains.
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by its structural components:
- Fluorine Substitution : The presence of fluorine enhances lipophilicity and bioavailability.
- Nitro Group : This moiety is essential for the compound's antimicrobial activity, as it participates in redox reactions leading to cytotoxic effects.
- Xanthene Core : The core structure contributes to the overall stability and biological interaction profile.
Anticancer Studies
In a study on xanthene derivatives, compounds similar to this compound demonstrated significant inhibition of cancer cell proliferation. For example, analogs with modifications at various positions showed varying degrees of activity against breast cancer cells, indicating that careful structural modifications can lead to enhanced therapeutic profiles .
Antimicrobial Efficacy
A recent investigation highlighted the effectiveness of nitrobenzamide derivatives in treating bacterial infections. Compounds were tested against various pathogens, revealing that those with optimal nitro substitutions exhibited lower minimum inhibitory concentrations (MICs). For instance, some derivatives had MIC values as low as 1 µM against resistant strains, showcasing their potential as effective antimicrobial agents .
Summary Table of Biological Activities
| Activity Type | Compound | EC50/MIC Values | Mechanism of Action |
|---|---|---|---|
| Anticancer | N-(5-fluoro... | 0.15 - 0.29 µM | Tubulin inhibition leading to apoptosis |
| Antimicrobial | Nitrobenzamide Derivatives | 1 µM | DNA damage via reactive intermediates from nitro |
Q & A
Q. What are the standard synthetic routes for N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-4-nitrobenzamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves three key steps:
- Xanthene Core Formation : Condensation of a phenol derivative (e.g., resorcinol) with a phthalic anhydride derivative under acidic conditions.
- Fluorination : Electrophilic fluorination using Selectfluor or NFSI at the 5-position of the xanthene core.
- Amide Coupling : Reaction of the fluorinated xanthene intermediate with 4-nitrobenzoyl chloride in the presence of a base (e.g., triethylamine).
Optimization includes solvent selection (e.g., dichloromethane for coupling), temperature control (room temperature for fluorination), and purification via column chromatography. Yield improvements (>90%) are achievable using continuous flow reactors for scalability .
Q. How is structural characterization performed for this compound, and what analytical techniques are critical?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm regiochemistry (e.g., fluorination at C5, nitro group at C4). Key signals include aromatic protons (δ 7.3–8.4 ppm) and carbonyl resonances (δ ~165 ppm) .
- Mass Spectrometry : ESI-HRMS validates molecular weight (e.g., [M+H] at m/z 409.1) and fragmentation pathways (e.g., cleavage of the amide bond under MS/MS conditions) .
- X-ray Crystallography : SHELX programs refine crystal structures to resolve ambiguities in substituent positioning .
Q. What preliminary biological assays are recommended to screen its bioactivity?
- Methodological Answer :
- Cytotoxicity : MTT assays against cancer cell lines (e.g., MCF-7, HeLa) with IC determination.
- Fluorescence Imaging : Evaluate its utility as a fluorescent probe using confocal microscopy (excitation/emission wavelengths ~490/520 nm).
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., IC <10 μM suggests therapeutic potential). Reference compounds (e.g., doxorubicin) validate assay conditions .
Advanced Research Questions
Q. How can conflicting data on its biological activity be resolved, particularly in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Comparative SAR : Synthesize analogs (e.g., replacing nitro with methoxy or halogens) and test against the same biological targets.
- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding affinities to targets like DNA topoisomerases.
- Meta-Analysis : Cross-reference with structurally related compounds (e.g., N-(4-chlorophenyl)-4-nitrobenzamide) to identify trends in substituent effects .
Q. What experimental approaches elucidate its reaction mechanisms under physiological conditions?
- Methodological Answer :
- Degradation Studies : Incubate in simulated biological fluids (pH 7.4, 37°C) and monitor via HPLC. Nitro group reduction (to amine) is a common pathway.
- Radical Trapping : Use spin-trapping agents (e.g., DMPO) in ESR spectroscopy to detect reactive intermediates during photodegradation .
Q. How can crystallographic data resolve ambiguities in its solid-state conformation?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: DMSO/EtOH). SHELXL refines hydrogen bonding (e.g., C=O⋯H-N interactions) and π-π stacking distances.
- Polymorphism Screening : Test crystallization in varied solvents (e.g., acetonitrile vs. toluene) to identify stable polymorphs .
Q. What strategies mitigate toxicity concerns while retaining bioactivity in preclinical models?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to reduce off-target effects.
- In Silico Toxicity Prediction : Use tools like ProTox-II to flag mutagenic risks from nitro groups.
- In Vivo Pharmacokinetics : Monitor metabolite profiles (LC-MS/MS) in rodent plasma to identify toxic intermediates .
Methodological Tables
Q. Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Xanthene Formation | HSO, 110°C | 75 | 95% |
| Fluorination | Selectfluor, DMF, RT | 82 | 97% |
| Amide Coupling | 4-Nitrobenzoyl chloride, EtN | 90 | 99% |
Q. Table 2: Biological Activity Comparison
| Compound | IC (MCF-7) | Fluorescence Quantum Yield |
|---|---|---|
| Target Compound | 12 μM | 0.45 |
| 4-Methoxy Analog | 28 μM | 0.12 |
| 4-Chloro Analog | 18 μM | 0.33 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
